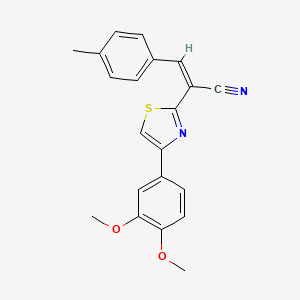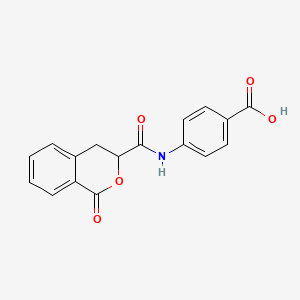![molecular formula C16H16ClN3 B2637839 4-chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline CAS No. 890087-03-3](/img/structure/B2637839.png)
4-chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline is a chemical compound with the CAS Number: 890087-03-3 . It has a molecular weight of 285.78 and its IUPAC name is 4-chloro-2-cyclohexyl-1H-imidazo[4,5-c]quinoline .
Synthesis Analysis
This compound can be synthesized through several methods. One method involves starting with 2-amino-5-bromobenzoic acid and 4-nitrophenylacetonitrile, using 6-bromo-4-chloro-3-nitroquinoline as an intermediate. The key steps include a Suzuki reaction and closure of the imidazolinone ring with triphosgene .Molecular Structure Analysis
The InChI code for this compound is 1S/C16H16ClN3/c17-15-14-13 (11-8-4-5-9-12 (11)18-15)19-16 (20-14)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2, (H,19,20) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Imidazo[4,5-c]quinoline derivatives have been synthesized using a variety of methods, highlighting their chemical versatility and potential for creating novel compounds with specific properties. For example, one study demonstrated an efficient access to novel nitrogen-containing pentacyclic compounds through a combined isocyanide-based multi-component Ullmann-type reaction, showcasing the compound's synthetic utility (Dianat et al., 2015). Another approach involved the synthesis of imidazo[4,5-c]quinoline derivatives as PI3K/mTOR inhibitors, indicating their potential in drug discovery (Yanjie Liu et al., 2017).
Biological Activity and Applications
The imidazo[4,5-c]quinoline scaffold has been explored for its biological activity, particularly as inhibitors of certain enzymes or pathways relevant to cancer and other diseases. For instance, derivatives of this compound class showed promising kinase profiles as dual PI3K/mTOR tool compounds, suggesting their applicability in targeting cancer pathways (Yanjie Liu et al., 2017). Moreover, research into the antiviral activity of phenylimidazopyridines derived by molecular simplification of phenylimidazo[4,5-g]quinolines has revealed potential therapeutic applications against various viral infections (Loddo et al., 2014).
Novel Synthesis Methods
Researchers have developed innovative synthesis methods to create complex imidazo[4,5-c]quinoline derivatives. A notable example is the use of sulfamic acid-functionalized hydroxyapatite-encapsulated γ-Fe2O3 nanoparticles as a magnetically recoverable catalyst for the synthesis of N-fused imidazole-quinoline conjugates, illustrating the integration of nanotechnology in chemical synthesis (Mouradzadegun et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3/c17-15-14-13(11-8-4-5-9-12(11)18-15)19-16(20-14)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTZGHMEQSNDMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(N2)C(=NC4=CC=CC=C43)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-ethoxy-3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2637758.png)



![3-ethyl-5-(4-fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2637764.png)
![7-(Piperazin-1-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B2637765.png)
![2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2637766.png)
![tert-butyl N-[1-(oxan-4-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B2637768.png)
![2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid](/img/structure/B2637772.png)
![(E)-4-(Dimethylamino)-N-[(4-prop-2-ynoxyphenyl)methyl]but-2-enamide](/img/structure/B2637773.png)
![Tert-butyl 3-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidine-1-carboxylate](/img/structure/B2637777.png)
